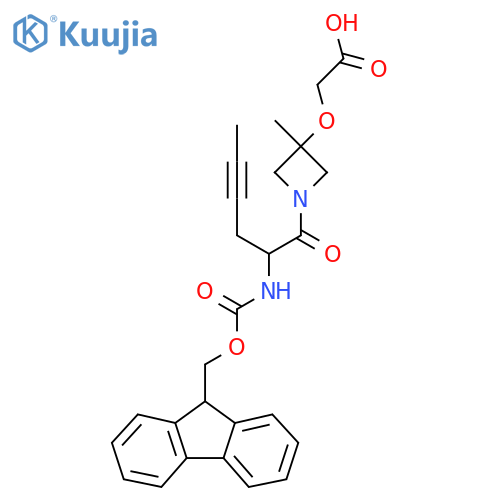

Cas no 2171736-69-7 (2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid)

2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid

- EN300-1473553

- 2171736-69-7

- 2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid

-

- インチ: 1S/C27H28N2O6/c1-3-4-13-23(25(32)29-16-27(2,17-29)35-15-24(30)31)28-26(33)34-14-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22-23H,13-17H2,1-2H3,(H,28,33)(H,30,31)

- InChIKey: GESNWFDNKJGDHL-UHFFFAOYSA-N

- SMILES: O(CC(=O)O)C1(C)CN(C(C(CC#CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

計算された属性

- 精确分子量: 476.19473662g/mol

- 同位素质量: 476.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 35

- 回転可能化学結合数: 9

- 複雑さ: 847

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- XLogP3: 3.2

2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1473553-2500mg |

2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid |

2171736-69-7 | 2500mg |

$6602.0 | 2023-09-29 | ||

| Enamine | EN300-1473553-5000mg |

2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid |

2171736-69-7 | 5000mg |

$9769.0 | 2023-09-29 | ||

| Enamine | EN300-1473553-10000mg |

2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid |

2171736-69-7 | 10000mg |

$14487.0 | 2023-09-29 | ||

| Enamine | EN300-1473553-50mg |

2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid |

2171736-69-7 | 50mg |

$2829.0 | 2023-09-29 | ||

| Enamine | EN300-1473553-1000mg |

2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid |

2171736-69-7 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1473553-100mg |

2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid |

2171736-69-7 | 100mg |

$2963.0 | 2023-09-29 | ||

| Enamine | EN300-1473553-250mg |

2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid |

2171736-69-7 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1473553-500mg |

2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid |

2171736-69-7 | 500mg |

$3233.0 | 2023-09-29 | ||

| Enamine | EN300-1473553-1.0g |

2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-3-methylazetidin-3-yl}oxy)acetic acid |

2171736-69-7 | 1g |

$0.0 | 2023-06-06 |

2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acidに関する追加情報

Comprehensive Analysis of 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid (CAS No. 2171736-69-7)

In the rapidly evolving field of peptide synthesis and drug discovery, the compound 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid (CAS No. 2171736-69-7) has garnered significant attention due to its unique structural features and potential applications. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for therapeutic and research purposes. The compound's azetidine ring and alkyne functionality make it a versatile building block for designing novel bioconjugates and small-molecule drugs.

One of the most searched topics in pharmaceutical chemistry is the role of Fmoc-protected compounds in modern drug development. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group in this molecule serves as a temporary protecting group for amines, which is crucial for stepwise peptide assembly. Researchers frequently inquire about the stability and deprotection conditions of Fmoc groups, and this compound provides an excellent example of how these groups can be integrated into complex structures. Its hex-4-ynoyl moiety further enhances its utility in click chemistry applications, a trending topic in bioconjugation and material science.

The 3-methylazetidin-3-yl segment of this molecule is particularly noteworthy. Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry due to their ability to improve metabolic stability and bioavailability of drug candidates. Recent studies highlight the growing demand for saturated heterocycles like azetidines as alternatives to traditional piperidine or pyrrolidine rings. This compound's acetic acid tail also allows for further functionalization, making it a valuable intermediate for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the compound's CAS No. 2171736-69-7 is often associated with queries about custom synthesis and scale-up challenges. Its intricate structure requires specialized organic synthesis techniques, including amide coupling and protecting group strategies. Many researchers seek information on purification methods for such compounds, with HPLC and column chromatography being the most recommended approaches. The compound's solubility in common organic solvents like DMF and DCM is another frequently discussed topic in online forums.

In the context of bioorthogonal chemistry, the alkyne group in this molecule enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely used for protein labeling and drug-target identification. This aligns with the current research focus on precision medicine and targeted drug delivery. The compound's potential applications in PROTAC (proteolysis-targeting chimera) development have also sparked interest, as these molecules represent a breakthrough in degrading disease-causing proteins.

Quality control is a critical aspect when working with such specialized compounds. Analytical techniques like NMR spectroscopy, mass spectrometry, and FT-IR are essential for verifying the identity and purity of 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid. Storage recommendations typically suggest keeping the compound at -20°C under inert atmosphere to maintain stability, a detail often searched by laboratory technicians.

The growing interest in peptide therapeutics has increased the demand for high-quality amino acid derivatives. This compound serves as a prime example of how structural complexity can be harnessed to create molecules with precise biological functions. Its applications extend to chemical biology research, particularly in studying protein-protein interactions and developing enzyme inhibitors.

As the pharmaceutical industry continues to explore novel drug modalities, compounds like 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid will play increasingly important roles. Its combination of Fmoc protection, azetidine scaffold, and click chemistry handle makes it a versatile tool for researchers working at the intersection of chemistry, biology, and medicine.

2171736-69-7 (2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylazetidin-3-yl}oxy)acetic acid) Related Products

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)

- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)

- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)

- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)

- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)

- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)

- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)